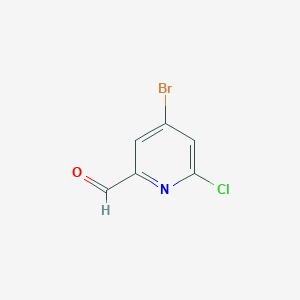

4-Bromo-6-chloropicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXAJGEAZAEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704400 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-63-3 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde (CAS No. 1060811-63-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloropicolinaldehyde, with the CAS number 1060811-63-3, is a halogenated pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde function alongside bromo and chloro substituents on the pyridine ring, renders it a versatile intermediate for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-Bromo-6-chloropicolinaldehyde is essential for its handling, characterization, and application in synthesis.

| Property | Value |

| CAS Registry Number | 1060811-63-3[1] |

| Molecular Formula | C₆H₃BrClNO[1] |

| Molecular Weight | 220.45 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Storage | Inert atmosphere, 2-8°C[1] |

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of 4-Bromo-6-chloropicolinaldehyde

The synthesis of 4-Bromo-6-chloropicolinaldehyde is a multi-step process that typically begins with a dihalonicotinic acid derivative. The following protocol is a representative synthesis, providing a reliable pathway to this key intermediate.

Synthetic Pathway Overview

Caption: Multi-step synthesis of 4-Bromo-6-chloropicolinaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

-

In a reaction vessel, 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine.

-

The reaction mixture is stirred at a temperature between 0°C and 60°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the mixture is poured into ice water and extracted with ethyl acetate.

-

The organic phase is separated, washed sequentially with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[2]

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

-

The product from Step 1 is dissolved in trifluoroacetic acid.

-

The reaction is heated to 50-60°C.[2]

-

After the reaction is complete, a portion of the trifluoroacetic acid is removed by evaporation.

-

The remaining mixture is carefully added to ice water, and the pH is adjusted to alkaline using a base such as sodium bicarbonate or sodium carbonate.

-

The product is extracted, washed, dried, and purified by column chromatography to give 4-amino-6-chloronicotinic acid ethyl ester.

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

-

The 4-amino-6-chloronicotinic acid ethyl ester is subjected to a Sandmeyer-type reaction.

-

The amine is treated with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) to replace the amino group with bromine.

Step 4: Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol

-

Under an inert atmosphere (e.g., argon), the 4-bromo-6-chloronicotinic acid ethyl ester is dissolved in a suitable solvent.

-

The solution is cooled to between -60°C and -70°C.

-

Diisobutylaluminum hydride (DIBAL-H) is added slowly, and the reaction is stirred for approximately 30 minutes.[2]

-

The reaction temperature is then raised to 0°C and stirring is continued until the ester is fully reduced.

-

The reaction is quenched by adding it to ice-cold dilute hydrochloric acid.

-

The product is extracted with dichloromethane (DCM), and the organic layer is washed, dried, and purified by column chromatography to afford (4-bromo-6-chloropyridin-2-yl)methanol.

Step 5: Synthesis of 4-Bromo-6-chloropicolinaldehyde

-

The alcohol from Step 4 is dissolved in dichloromethane.

-

Manganese dioxide is added as the oxidizing agent.

-

The reaction is stirred at room temperature until the oxidation is complete.[2]

-

The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield the final product, 4-Bromo-6-chloropicolinaldehyde.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-6-chloropicolinaldehyde is dominated by the aldehyde group and the two halogen substituents on the electron-deficient pyridine ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted into a secondary or tertiary amine. This reaction is of particular importance in the synthesis of drug candidates.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form alkenes.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Reactivity of the Halogenated Pyridine Ring

The pyridine ring is electron-deficient, which activates the C-Br and C-Cl bonds towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen are particularly activated.[3]

Caption: Key reaction types of 4-Bromo-6-chloropicolinaldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace either the bromine at the C4 position or the chlorine at the C6 position. The relative reactivity of the two halogens depends on the specific nucleophile and reaction conditions.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly well-suited for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the C4 position.

Applications in Drug Discovery and Development

The primary application of 4-Bromo-6-chloropicolinaldehyde is as a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant signaling of the FGF19-FGFR4 pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[4] Selective inhibition of FGFR4 is therefore a promising therapeutic strategy.[4]

4-Bromo-6-chloropicolinaldehyde serves as a crucial starting material for the construction of the core structures of these inhibitors. Its aldehyde group is often utilized in reductive amination reactions to link the pyridine core to other parts of the final drug molecule. The bromo and chloro substituents provide handles for further functionalization through cross-coupling or SNAr reactions to modulate the potency, selectivity, and pharmacokinetic properties of the inhibitors.

While specific drug candidates synthesized directly from 4-Bromo-6-chloropicolinaldehyde are often detailed in proprietary patents, the importance of this and structurally related compounds is evident in the broader context of FGFR inhibitor development.[5][6]

Safety and Handling

4-Bromo-6-chloropicolinaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is classified as harmful if swallowed (H302).[1] Related compounds with similar structural features are often associated with skin irritation, serious eye irritation, and respiratory irritation.[7][8]

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

Conclusion

4-Bromo-6-chloropicolinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined synthetic pathway and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its established role as an intermediate in the synthesis of FGFR4 inhibitors underscores its significance in the development of new cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or drug development professional working with this important compound.

References

-

6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

-

Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? - ResearchGate. (2015, March 12). Retrieved January 26, 2026, from [Link]

-

4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 26, 2026, from [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20). Retrieved January 26, 2026, from [Link]

-

Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Bromoaniline | C6H6BrN | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

- 1. 1060811-63-3|4-Bromo-6-chloropicolinaldehyde|BLD Pharm [bldpharm.com]

- 2. Preparation of Consolidated Dust Suppression Materials Based on Pectin: Graft Modification Experiment and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Substituted tricyclic compounds as FGFR inhibitors - Patent US-10131667-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-6-chloropicolinaldehyde: Properties, Reactivity, and Applications in Medicinal Chemistry

Abstract: 4-Bromo-6-chloropicolinaldehyde is a di-halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, conferred by the aldehyde, bromine, and chlorine substituents on an electron-deficient pyridine core, allow for highly specific and sequential chemical transformations. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signatures, and core reactivity. Furthermore, it explores its strategic application in complex molecule synthesis, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as selective kinase inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Compound Identification and Core Properties

4-Bromo-6-chloropicolinaldehyde, also known by its IUPAC name 4-bromo-6-chloropyridine-2-carbaldehyde, is a heterocyclic aromatic aldehyde.[1] The presence of three distinct functional groups—an aldehyde, a bromine atom, and a chlorine atom—on the pyridine scaffold makes it a highly valuable and versatile intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | 4-bromo-6-chloropyridine-2-carbaldehyde[1] |

| Common Name | 4-Bromo-6-chloropicolinaldehyde[2] |

| CAS Number | 1060811-63-3[2] |

| Molecular Formula | C₆H₃BrClNO[2] |

| Molecular Weight | 220.45 g/mol [2] |

| SMILES | O=C(C1=NC(Cl)=CC(Br)=C1)[2] |

Physicochemical Characteristics

While comprehensive experimental data for some physical properties are not widely published, we can infer key characteristics from available supplier data and the compound's chemical nature.

| Property | Value / Observation | Rationale and Insights |

| Appearance | Typically an off-white to light yellow solid. | Aromatic aldehydes with extended conjugation are often crystalline solids with some color. |

| Melting Point | No data available.[1] | Expected to be a solid at room temperature with a relatively sharp melting point, typical for a crystalline organic compound of this size. |

| Boiling Point | No data available.[1][2] | Due to its molecular weight and polarity, high-vacuum distillation would be required to avoid decomposition. |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate). | The polar aldehyde and pyridine nitrogen are countered by the hydrophobic aromatic ring and halogens, leading to preferential solubility in organic media. |

| Storage | Recommended storage at 2-8°C under an inert atmosphere.[2] | This precaution is critical. Aldehydes can be susceptible to air oxidation over time, and storage under inert gas (e.g., Argon, Nitrogen) at reduced temperatures minimizes degradation, ensuring reagent integrity for sensitive downstream reactions. |

Anticipated Spectroscopic Profile

Confirming the identity and purity of 4-Bromo-6-chloropicolinaldehyde is crucial. The following is an expert analysis of the expected spectroscopic signatures that a researcher would observe.

-

¹H NMR Spectroscopy: The spectrum should feature three distinct signals in the aromatic region and one in the aldehyde region.

-

~10.0 ppm (s, 1H): This downfield singlet corresponds to the highly deshielded aldehyde proton.

-

~7.5-8.5 ppm (2H): Two distinct signals, likely appearing as singlets or narrow doublets due to small meta-couplings, will be present for the two protons on the pyridine ring (at the C3 and C5 positions). Their precise chemical shifts are influenced by the anisotropic and electronic effects of the surrounding substituents.

-

-

¹³C NMR Spectroscopy: Six unique signals are expected, corresponding to each carbon in the molecule.

-

~190 ppm: The carbonyl carbon of the aldehyde group.

-

~120-155 ppm: Five signals corresponding to the pyridine ring carbons, with those directly attached to the electronegative nitrogen and halogen atoms appearing further downfield.

-

-

Mass Spectrometry (MS): This technique provides unequivocal confirmation of the elemental composition. The mass spectrum will display a highly characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a distinctive pattern of peaks at M, M+2, and M+4, which serves as a definitive fingerprint for the molecule's presence and integrity.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-6-chloropicolinaldehyde lies in the differential reactivity of its functional groups, which allows for a programmed, stepwise elaboration of the molecular scaffold.

-

Aldehyde Group: Functions as a versatile electrophilic handle for standard carbonyl chemistry. This includes:

-

Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to generate alkenes.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-6-chloropicolinic acid).

-

Reduction: Can be reduced to the primary alcohol.

-

-

C4-Bromine Bond: This position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination conditions. This predictable regioselectivity is the molecule's most powerful feature, enabling the introduction of aryl, alkyl, alkynyl, or amino groups specifically at the C4 position while preserving the C6-chloro substituent for subsequent modification.

-

C6-Chlorine Bond: While less reactive in Pd-catalyzed couplings, the C-Cl bond can be targeted for nucleophilic aromatic substitution (SNAAr) reactions, often requiring more forcing conditions (higher temperatures or stronger nucleophiles) than the C-Br position. This allows for a second, distinct modification after the C4 position has been functionalized.

The diagram below illustrates these key reactive sites and their potential transformations.

Sources

An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and its ability to act as a bioisostere for various functional groups. The strategic introduction of halogen atoms onto this versatile ring system profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-6-chloropicolinaldehyde, a di-halogenated pyridine derivative, has emerged as a crucial building block in the synthesis of targeted therapeutics, most notably in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in certain cancers. This guide provides a comprehensive technical overview of 4-Bromo-6-chloropicolinaldehyde, from its fundamental molecular structure and properties to its synthesis and critical role in the generation of next-generation pharmaceuticals.

Molecular Structure and Physicochemical Properties

4-Bromo-6-chloropicolinaldehyde possesses a pyridine ring substituted with a bromine atom at the 4-position, a chlorine atom at the 6-position, and an aldehyde group at the 2-position. This specific arrangement of substituents imparts a unique electronic and steric profile, making it a valuable synthon.

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-6-chloro-2-pyridinecarboxaldehyde | |

| CAS Number | 1060811-63-3 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| SMILES | O=C(C=1N=C(Cl)C=C(Br)C=1) | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a distinct singlet further downfield.

-

Aldehyde Proton (H-C=O): Expected around δ 9.8-10.2 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Pyridine Ring Protons: Two singlets are anticipated in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.[2]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative halogen atoms (C-Br and C-Cl) will be significantly influenced. The carbon bearing the aldehyde group will also be downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands that are indicative of its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.[3]

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

-

Aromatic C=C and C=N Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br and C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), bromine, and/or chlorine atoms.

Synthesis of 4-Bromo-6-chloropicolinaldehyde: An Experimental Protocol

The synthesis of 4-Bromo-6-chloropicolinaldehyde can be achieved through a multi-step process, often starting from a more readily available pyridine derivative. The following is a representative protocol adapted from procedures for similar compounds, with explanations for the experimental choices.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-Bromo-6-chloropicolinaldehyde.

Detailed Step-by-Step Methodology

Step 1: Reduction of a 4,6-Dichloronicotinic Acid Derivative to the Corresponding Alcohol

-

Rationale: The initial step involves the reduction of a carboxylic acid or ester functionality to a primary alcohol. This is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.

-

Protocol:

-

To a stirred solution of a 4,6-dichloronicotinic acid derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add lithium aluminum hydride (1.5 eq) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

-

Step 2: Oxidation of the Alcohol to 4,6-Dichloropicolinaldehyde

-

Rationale: The primary alcohol is then oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

-

Protocol:

-

Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (5-10 eq) in portions to the stirred solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, and wash the pad with DCM.

-

Concentrate the filtrate under reduced pressure to afford the crude 4,6-dichloropicolinaldehyde.

-

Step 3: Selective Bromination to Yield 4-Bromo-6-chloropicolinaldehyde

-

Rationale: This step involves the selective replacement of one of the chlorine atoms with bromine. The reactivity of the positions on the pyridine ring can be influenced by the existing substituents. N-Bromosuccinimide (NBS) is a common and effective reagent for electrophilic bromination of aromatic rings.

-

Protocol:

-

Dissolve the 4,6-dichloropicolinaldehyde (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent.

-

Add N-bromosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-6-chloropicolinaldehyde.

-

Application in Drug Development: A Key Intermediate for FGFR4 Inhibitors

A significant application of 4-Bromo-6-chloropicolinaldehyde is its use as a critical intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).

The FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)

The FGFR4 signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway, often driven by the overexpression of its ligand FGF19, is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).[5][6]

Caption: The FGF19/FGFR4 signaling pathway and the point of intervention by FGFR4 inhibitors.

Upon binding of FGF19, FGFR4, in conjunction with its co-receptor β-Klotho, becomes activated, leading to the phosphorylation of downstream signaling molecules like FRS2. This initiates cascades such as the Ras-Raf-ERK and PI3K-Akt pathways, ultimately promoting cell proliferation and inhibiting apoptosis.[5][7] In FGF19-driven HCC, this pathway is constitutively active, leading to uncontrolled tumor growth.

Role of 4-Bromo-6-chloropicolinaldehyde in Synthesizing FGFR4 Inhibitors

4-Bromo-6-chloropicolinaldehyde serves as a versatile starting material for the construction of the core structures of many potent and selective FGFR4 inhibitors. The aldehyde group provides a reactive handle for various chemical transformations, such as condensations and reductive aminations, to build more complex molecular architectures. The bromine and chlorine atoms offer sites for further functionalization through cross-coupling reactions, allowing for the introduction of different substituents to optimize the inhibitor's binding affinity and pharmacokinetic properties.

The development of selective FGFR4 inhibitors is a promising therapeutic strategy for patients with FGF19-amplified HCC.[4][8] By blocking the aberrant signaling at its source, these inhibitors can halt tumor progression. The availability and reactivity of key intermediates like 4-Bromo-6-chloropicolinaldehyde are therefore critical for the advancement of these targeted cancer therapies.

Conclusion

4-Bromo-6-chloropicolinaldehyde is a strategically important molecule in the field of medicinal chemistry. Its unique substitution pattern of bromine, chlorine, and an aldehyde group on a pyridine ring provides a versatile platform for the synthesis of complex heterocyclic compounds. Its role as a key intermediate in the development of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma underscores its value to drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

-

Gori, B., et al. (2020). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. Cancers (Basel), 12(7), 1870. [Link]

-

Zhang, J., et al. (2020). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 63(3), 1011-1025. [Link]

-

Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343350. [Link]

-

Liu, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology, 9, 706950. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Ahmad, I., et al. (2019). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 8(6), 559. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Sundararajan, K., & Gunasekaran, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1017-1024. [Link]

-

Lu, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 843-850. [Link]

-

Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... Retrieved from [Link]

-

KPU. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Zheng, Y., et al. (2018). Emerging roles of FGF signaling in hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 37(1), 1-10. [Link]

-

Kim, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343350. [Link]

-

Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-67. [Link]

-

Taylor & Francis Online. (n.d.). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.20: DEPT 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-6-chloropicolinaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloropicolinaldehyde

Introduction

4-Bromo-6-chloropicolinaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromo and chloro substituents on the pyridine ring, coupled with the reactive aldehyde functionality, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, substituted picolinaldehydes are integral to the development of various therapeutic agents, including selective enzyme inhibitors. This guide provides a comprehensive overview of a robust and logical synthetic pathway to 4-bromo-6-chloropicolinaldehyde, grounded in established chemical principles and supported by literature precedents. The methodologies detailed herein are designed to be reproducible and scalable, catering to the needs of researchers and professionals in the pharmaceutical and chemical industries.

Strategic Approach to Synthesis

The synthesis of 4-bromo-6-chloropicolinaldehyde presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a pyridine ring. The electron-deficient nature of the pyridine nucleus necessitates careful selection of reagents and reaction conditions to achieve the desired substitutions. Our strategic approach commences with a readily accessible starting material, 2,4-dihydroxy-6-picoline, and proceeds through a multi-step sequence involving halogenation, functional group manipulation of the methyl group, and final oxidation to the target aldehyde. This pathway is selected for its logical progression and reliance on well-understood chemical transformations.

Logical Framework of the Synthesis

The chosen synthetic route can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This modular approach allows for optimization at each stage and facilitates the isolation and purification of key intermediates.

Caption: A high-level overview of the three-stage synthetic strategy.

Part 1: Synthesis of 4-Bromo-6-chloropyridine-2-carboxylic acid

The initial phase of our synthesis focuses on establishing the core halogenated pyridine structure. This is achieved through a two-step process starting from 2,4-dihydroxy-6-picoline.

Step 1.1: Bromination of 2,4-dihydroxy-6-picoline

The first transformation involves the conversion of the dihydroxy picoline to a brominated intermediate. This is accomplished using a phosphorus oxyhalide reagent.

Reaction: 2,4-dihydroxy-6-picoline to 2-hydroxy-4-bromo-6-methylpyridine.

Underlying Principle: The hydroxyl groups on the pyridine ring activate it towards electrophilic substitution. However, to achieve regioselective bromination and subsequent chlorination, a more robust method involving phosphorus oxyhalides is employed. This reagent facilitates the replacement of the hydroxyl group at the 4-position with a bromine atom.

Experimental Protocol:

-

To a dry three-necked flask, add 2,4-dihydroxy-6-picoline (1.0 eq) and DMF (4 volumes).

-

Cool the flask in an ice-water bath.

-

Slowly add phosphorus oxybromide (1.5-2.0 eq).

-

After the addition is complete, transfer the flask to an oil bath and heat to 110°C for 1 hour with stirring.

-

Cool the reaction mixture to 30°C and quench by the slow addition of water.

-

Adjust the pH to 7 with a saturated solution of sodium carbonate, which will precipitate the product.

-

Filter the solid, wash with cold ethanol and then with diethyl ether.

-

Dry the solid under vacuum to yield 2-hydroxy-4-bromo-6-methylpyridine.[1]

Step 1.2: Chlorination and Oxidation of the Methyl Group

The second step achieves two crucial transformations: the introduction of the chlorine atom at the 6-position and the oxidation of the methyl group at the 2-position to a carboxylic acid.

Reaction: 2-hydroxy-4-bromo-6-methylpyridine to 4-bromo-6-chloropyridine-2-carboxylic acid.

Underlying Principle: The use of phosphorus oxychloride in this step serves to replace the remaining hydroxyl group with a chlorine atom. Concurrently, under these reaction conditions, the methyl group is oxidized to a carboxylic acid.

Experimental Protocol:

-

In a dry three-necked flask, combine 2-hydroxy-4-bromo-6-methylpyridine (1.0 eq) and DMF (5 volumes).

-

Cool the mixture in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.5-2.0 eq).

-

The subsequent steps of heating, quenching, neutralization, and isolation follow a similar procedure to Step 1.1 to yield 4-bromo-6-chloropyridine-2-carboxylic acid.[1]

Quantitative Data Summary for Part 1

| Step | Starting Material | Key Reagents | Product | Yield |

| 1.1 | 2,4-dihydroxy-6-picoline | Phosphorus oxybromide, DMF | 2-hydroxy-4-bromo-6-methylpyridine | ~78%[1] |

| 1.2 | 2-hydroxy-4-bromo-6-methylpyridine | Phosphorus oxychloride, DMF | 4-bromo-6-chloropyridine-2-carboxylic acid | - |

Part 2: Reduction of the Carboxylic Acid

With the halogenated pyridine carboxylic acid in hand, the next stage involves the reduction of the carboxylic acid to the corresponding primary alcohol.

Reaction: 4-bromo-6-chloropyridine-2-carboxylic acid to (4-bromo-6-chloropyridin-2-yl)methanol.

Underlying Principle: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) being common choices. For this substrate, a milder reducing agent like borane is often preferred to avoid potential side reactions with the halogen substituents.

Experimental Protocol:

-

Dissolve 4-bromo-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (4-bromo-6-chloropyridin-2-yl)methanol.

Part 3: Oxidation to 4-Bromo-6-chloropicolinaldehyde

The final step in the synthesis is the oxidation of the primary alcohol to the target aldehyde.

Reaction: (4-bromo-6-chloropyridin-2-yl)methanol to 4-bromo-6-chloropicolinaldehyde.

Underlying Principle: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several methods are suitable for this transformation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and manganese dioxide (MnO₂) oxidation. The Swern oxidation is a particularly reliable and high-yielding method for this type of substrate. A similar Swern oxidation has been reported for the synthesis of 4-bromopyridine-2-carbaldehyde.[2]

Swern Oxidation Protocol

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM.

-

After stirring for a few minutes, add a solution of (4-bromo-6-chloropyridin-2-yl)methanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour.

-

Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield 4-bromo-6-chloropicolinaldehyde.

Visualizing the Complete Synthesis Pathway

Caption: The complete synthetic route from 2,4-dihydroxy-6-picoline.

Alternative Synthetic Considerations

While the presented pathway is robust, alternative strategies could also be envisioned. For instance, one could start with a pre-halogenated picoline and then introduce the aldehyde functionality. This could involve the oxidation of the methyl group of a 4-bromo-6-chloro-2-methylpyridine. However, the direct oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging and may require specific catalysts or multi-step procedures.

Another approach could involve a lithium-halogen exchange on a di-halogenated pyridine followed by formylation with a reagent like N,N-dimethylformamide (DMF). For example, starting with 2,4-dibromo-6-chloropyridine, selective lithiation at the 2-position followed by quenching with DMF could potentially yield the target aldehyde. However, achieving the desired regioselectivity in the lithium-halogen exchange can be difficult.

Conclusion

The synthesis of 4-bromo-6-chloropicolinaldehyde is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and functional group transformations. The pathway detailed in this guide, starting from 2,4-dihydroxy-6-picoline, represents a logical and experimentally validated approach. By breaking down the synthesis into three distinct stages—halogenation, reduction, and oxidation—researchers can systematically approach the preparation of this valuable building block. The provided protocols, grounded in established literature, offer a solid foundation for the successful synthesis of 4-bromo-6-chloropicolinaldehyde for applications in drug discovery and development.

References

-

Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Eureka | Patsnap. [Link]

Sources

An In-depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-6-chloropicolinaldehyde, a key intermediate in contemporary drug discovery. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its synthesis, reactivity, and spectral characterization to support its effective application in complex organic synthesis.

Core Compound Identification and Properties

4-Bromo-6-chloropicolinaldehyde is a disubstituted pyridine derivative featuring a reactive aldehyde functionality. Its unique substitution pattern makes it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-6-chloropicolinaldehyde is provided below. It is important to note that while some experimental data is available, certain properties such as melting point and solubility are not widely reported in publicly available literature and are often listed as "no data available" by commercial suppliers.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1060811-63-3 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO | [1][3] |

| Molecular Weight | 220.45 g/mol | [1][3] |

| Boiling Point | 275 °C | [2] |

| Flash Point | 120 °C | [2] |

| Melting Point | No data available | [2] |

| Solubility | No data available | [2] |

| Appearance | Off-white to light yellow solid (typical) | Inferred from related compounds |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Elucidation

The synthesis of 4-Bromo-6-chloropicolinaldehyde is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common route involves the oxidation of the corresponding alcohol, 4-bromo-6-chloronicotinol.

Synthetic Pathway Overview

A representative synthetic route to 4-Bromo-6-chloropicolinaldehyde is outlined below. This pathway is crucial for understanding the origin of potential impurities and for optimizing the production of this key intermediate.

Caption: Synthetic pathway to 4-Bromo-6-chloropicolinaldehyde.

Experimental Protocol: Oxidation of 4-bromo-6-chloronicotinol

This protocol details the final oxidation step to yield 4-Bromo-6-chloropicolinaldehyde.[4]

-

Reaction Setup: To a solution of 4-bromo-6-chloronicotinol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 equivalents).

-

Reaction Execution: Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Bromo-6-chloropicolinaldehyde is dominated by the aldehyde functional group and the two halogen substituents on the pyridine ring, making it a versatile synthon.

Key Applications in Medicinal Chemistry

A significant application of 4-Bromo-6-chloropicolinaldehyde is as a crucial intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a promising therapeutic target for hepatocellular carcinoma and other cancers.[4] The aldehyde group provides a handle for further molecular elaboration, often through reactions with amines to form imines or through reductive amination.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition reactions. Common transformations include:

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde to an alkene, allowing for carbon chain extension.[5]

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond. This is a common strategy in the synthesis of drug candidates.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Reactivity of the Aromatic Ring

The bromine and chlorine substituents on the pyridine ring are amenable to various cross-coupling reactions, enabling the introduction of diverse functionalities.

-

Suzuki-Miyaura Coupling: The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, can be selectively coupled with boronic acids or their esters to form new carbon-carbon bonds.[6] This allows for the introduction of aryl or heteroaryl groups at the 4-position of the pyridine ring.

Sources

Introduction to 4-Bromo-6-chloropicolinaldehyde

An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloropicolinaldehyde

Abstract

4-Bromo-6-chloropicolinaldehyde is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block in the synthesis of complex target molecules, a thorough understanding of its solubility is paramount for efficient reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-6-chloropicolinaldehyde. Recognizing the current scarcity of public-domain quantitative solubility data, this document presents a detailed, field-proven experimental workflow for its determination. We provide step-by-step protocols for both qualitative screening and quantitative measurement using the industry-standard shake-flask method, coupled with high-performance liquid chromatography (HPLC) analysis. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.

4-Bromo-6-chloropicolinaldehyde is a disubstituted pyridine aldehyde. The pyridine ring, a common scaffold in medicinal chemistry, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, influencing its pharmacokinetic profile. The presence of two distinct halogen atoms, bromine and chlorine, offers regioselective reactivity for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for constructing diverse molecular architectures.[1] Such halogenated heterocycles are integral to the development of new therapeutic agents and crop protection solutions.[1][2]

The aldehyde functional group is a precursor for numerous chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The strategic placement of the bromo, chloro, and aldehyde moieties makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.[1] Understanding its solubility is the first critical step in unlocking its synthetic potential, as it dictates solvent choice for reactions, crystallizations, and formulation studies.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its behavior in different solvent systems. The polarity, size, and functional groups of 4-Bromo-6-chloropicolinaldehyde all contribute to its solubility profile. While extensive experimental data is not publicly available, the core properties are summarized below.

| Property | Value | Source |

| CAS Number | 1060811-63-3 | [3] |

| Molecular Formula | C₆H₃BrClNO | [3] |

| Molecular Weight | 220.45 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | - |

| pKa | No data available | - |

| Storage | Inert atmosphere, 2-8°C | [3] |

Expert Interpretation: The molecular structure suggests a moderate to low polarity. The electronegative nitrogen, chlorine, and oxygen atoms introduce polar character, but this is counterbalanced by the nonpolar aromatic ring and the large, hydrophobic bromine atom. The lack of readily ionizable protons suggests that its solubility will not be significantly affected by pH changes in aqueous media, unlike its carboxylic acid or amine analogues. Its solubility is therefore expected to be higher in organic solvents than in water.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of 4-Bromo-6-chloropicolinaldehyde.

-

Non-Polar Aprotic Solvents (e.g., Hexanes, Toluene): Low solubility is expected. While the molecule has non-polar characteristics, the polar aldehyde and pyridine nitrogen will limit its affinity for purely non-polar solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Moderate to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar C-Cl, C=O, and C=N bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. These solvents can act as hydrogen bond acceptors for the aldehyde proton but, more importantly, can interact with the lone pair of electrons on the pyridine nitrogen.

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility is expected. The molecule is relatively large and lacks significant hydrogen bond donating capabilities, making it difficult to disrupt the strong hydrogen-bonding network of water.[4]

Experimental Protocol for Solubility Determination

The following protocols provide a robust framework for determining the solubility of 4-Bromo-6-chloropicolinaldehyde. This workflow is designed to be self-validating by progressing from a qualitative assessment to a precise quantitative measurement.

Workflow for Solubility Assessment

The overall experimental process follows a logical progression from initial screening to precise quantification.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly identify suitable solvents for further quantitative analysis.

Materials:

-

4-Bromo-6-chloropicolinaldehyde

-

Glass vials (e.g., 2 mL)

-

Analytical balance

-

Vortex mixer

-

Selection of solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Methanol, Ethanol, Toluene, Water.

Procedure:

-

Weigh approximately 2-5 mg of 4-Bromo-6-chloropicolinaldehyde into a small, clean glass vial.

-

Add 0.5 mL of the first test solvent.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: No solid particles are visible. The solution is clear.

-

Slightly Soluble: Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record the observation and repeat for each solvent.

Expertise & Causality: This initial screen quickly categorizes solvents and prevents wasted time on quantitative analysis in unsuitable systems. Starting with a small, fixed amount allows for a semi-quantitative estimation (e.g., if 5 mg dissolves in 0.5 mL, solubility is at least 10 mg/mL).

Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered the gold standard for its accuracy and reliability.[5]

Materials:

-

4-Bromo-6-chloropicolinaldehyde

-

Selected solvent (from Protocol 1 where the compound was at least slightly soluble)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-6-chloropicolinaldehyde to a vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Cap the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for at least 24 hours. A longer time (48-72h) may be necessary to ensure true equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for 5-10 minutes to let the excess solid settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

-

Analysis:

-

Prepare a calibration curve using accurately weighed standards of 4-Bromo-6-chloropicolinaldehyde dissolved in the mobile phase.

-

Accurately dilute a known volume of the filtrate with the mobile phase to fall within the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV. The wavelength for detection should be set to a λ_max of the compound to ensure maximum sensitivity.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Back-calculate to determine the concentration of the original, undiluted filtrate. This value is the equilibrium solubility.

-

Trustworthiness: This protocol is self-validating. The presence of excess solid ensures saturation. The filtration step guarantees that only dissolved compound is measured. The use of a validated HPLC method with a multi-point calibration curve ensures the accuracy and precision of the final concentration measurement.

Applications in Research and Development

Reliable solubility data for 4-Bromo-6-chloropicolinaldehyde is not merely academic; it has profound practical implications:

-

Synthetic Chemistry: Guides the selection of reaction solvents to ensure reactants are in the solution phase, which can dramatically impact reaction rates and yields. It is also crucial for developing effective crystallization procedures for purification.

-

Drug Discovery: In early-stage drug discovery, solubility in aqueous buffers (like Phosphate-Buffered Saline, PBS) is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major reason for compound attrition.[5]

-

Formulation Science: For a compound to be developed into a drug, it must be formulated into a suitable dosage form. Solubility data in various pharmaceutically acceptable solvents and co-solvents is essential for this process.

-

Agrochemicals: Similar to pharmaceuticals, the solubility of an active ingredient in water and organic carriers determines its efficacy, environmental fate, and how it can be formulated for application.[1]

Safety and Handling

As a halogenated aromatic aldehyde, 4-Bromo-6-chloropicolinaldehyde requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[3][6] Related compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (Inert atmosphere, 2-8°C).[3][8]

-

First Aid:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8][10]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=72211989, 6-Bromo-4-chloropicolinic acid; [cited 2026 Jan 26]. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds [Internet]. 2023 Aug 31 [cited 2026 Jan 26]. Available from: [Link]

-

Capot Chemical. MSDS of 6-bromo-4-chloropicolinic acid [Internet]. 2018 Dec 13 [cited 2026 Jan 26]. Available from: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. [cited 2026 Jan 26]. Available from: [Link]

-

Gomha SM, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. 2021;114:105091. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF [Internet]. [cited 2026 Jan 26]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=90134676, 4-Bromo-6-chloropyridine-3-carboxylic acid; [cited 2026 Jan 26]. Available from: [Link]

-

Işık M, et al. Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. 2022;62(13):3162-3178. Available from: [Link]

-

Drozd, et al. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. 2021;90(1):e440. Available from: [Link]

-

Chemspace. Compound solubility measurements for early drug discovery [Internet]. 2022 May 31 [cited 2026 Jan 26]. Available from: [Link]

-

Autechaux. The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis [Internet]. [cited 2026 Jan 26]. Available from: [Link]

-

Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties [Internet]. [cited 2026 Jan 26]. Available from: [Link]

-

PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID=7807, 4-Bromoaniline; [cited 2026 Jan 26]. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1060811-63-3|4-Bromo-6-chloropicolinaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 4-Bromo-6-chloropicolinaldehyde: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 4-Bromo-6-chloropicolinaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and fundamental chemical principles to offer valuable insights into its synthesis, properties, and potential applications.

Chemical Identity and Nomenclature

The compound with the common name 4-Bromo-6-chloropicolinaldehyde is systematically named according to IUPAC nomenclature as 4-Bromo-6-chloropyridine-2-carboxaldehyde .

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-6-chloropyridine-2-carboxaldehyde | N/A |

| CAS Number | 1060811-63-3 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| SMILES | O=C(C1=NC(Cl)=CC(Br)=C1) | [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Expected to be a solid | Inferred |

| Boiling Point | No data available | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Proposed Synthetic Routes

While a specific, detailed synthesis protocol for 4-Bromo-6-chloropyridine-2-carboxaldehyde is not published in readily accessible literature, plausible synthetic strategies can be devised based on established methodologies for the synthesis of related pyridine aldehydes. Two potential routes are outlined below.

Route A: Oxidation of the Corresponding Alcohol

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.[2] This route would involve the synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol as a key intermediate.

Step-by-step Methodology (Hypothetical):

-

Synthesis of (4-Bromo-6-chloropyridin-2-yl)methanol:

-

A potential starting material is 4-bromo-6-chloro-2-methylpyridine.

-

The methyl group can be functionalized, for example, through a radical bromination followed by hydrolysis to yield the primary alcohol.

-

-

Oxidation to the Aldehyde:

-

The synthesized (4-Bromo-6-chloropyridin-2-yl)methanol can be oxidized to the desired aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

-

Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for such transformations.[2]

-

Route B: Reduction of a Carboxylic Acid Derivative

Another viable approach involves the reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride, which in turn can be synthesized from 4-Bromo-6-chloropicolinic acid.

Step-by-step Methodology (Hypothetical):

-

Synthesis of 4-Bromo-6-chloropicolinic acid:

-

The synthesis of the regioisomeric 6-bromo-4-chloropicolinic acid has been reported, suggesting that similar methods could be adapted.[3]

-

-

Activation of the Carboxylic Acid:

-

The carboxylic acid would be converted to a more reactive species, such as an acid chloride (using, for example, thionyl chloride) or an ester (via Fischer esterification).

-

-

Reduction to the Aldehyde:

-

The activated derivative can then be reduced to the aldehyde using a controlled reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

-

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.2 | s |

| Pyridine-H (at C3) | 7.8 - 8.1 | d |

| Pyridine-H (at C5) | 7.6 - 7.9 | d |

The exact chemical shifts and coupling constants would depend on the solvent used.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C2 (Pyridine) | 150 - 155 |

| C6 (Pyridine) | 150 - 155 |

| C4 (Pyridine) | 135 - 140 |

| C3 (Pyridine) | 125 - 130 |

| C5 (Pyridine) | 120 - 125 |

The assignments are tentative and would require experimental verification.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aldehyde functional group and the substituted pyridine ring.

| Functional Group | Predicted Wavenumber (cm-1) |

| C=O Stretch (Aldehyde) | 1700 - 1720 |

| C-H Stretch (Aldehyde) | 2720 - 2820 (two bands) |

| C=N and C=C Stretch (Pyridine) | 1550 - 1610 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (220.45 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one chlorine atom.

Reactivity and Potential Applications in Drug Discovery

Halogenated pyridines are a cornerstone in medicinal chemistry, and the presence of bromine and chlorine atoms in 4-Bromo-6-chloropicolinaldehyde offers multiple avenues for further chemical modification.[4] The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations.

Key Reactions:

-

Reductive Amination: The aldehyde can be converted into a primary or secondary amine, a common functional group in many pharmaceutical agents.

-

Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond, enabling the synthesis of various alkene-containing structures.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-Bromo-6-chloropicolinic acid, which is also a valuable synthetic intermediate.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.

-

Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of a wide range of substituents.

The combination of these reactive sites makes 4-Bromo-6-chloropicolinaldehyde a highly valuable building block for the synthesis of complex molecular scaffolds in the pursuit of new drug candidates. The pyridine core is a prevalent motif in numerous approved drugs, and the specific substitution pattern of this aldehyde could offer unique properties in terms of biological activity and pharmacokinetic profile.

Safety and Handling

Specific safety data for 4-Bromo-6-chloropicolinaldehyde is limited. However, based on information for structurally related compounds and the presence of the aldehyde functional group, the following precautions should be taken:

-

Hazard Statement: H302 (Harmful if swallowed).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-6-chloropicolinaldehyde is a promising and versatile building block for organic synthesis, particularly in the field of drug discovery. Although detailed experimental data is currently scarce in the public domain, its structural features suggest a rich and varied chemistry. The proposed synthetic routes and predicted spectroscopic data in this guide provide a valuable starting point for researchers interested in utilizing this compound in their synthetic endeavors. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, it is anticipated that the chemistry and applications of 4-Bromo-6-chloropicolinaldehyde will be further explored and documented.

References

[5] The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

[6] PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

[7] PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

[8] ACS Publications. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]

[3] Patsnap. (n.d.). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Retrieved from [Link]

[9] Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan. Retrieved from

[10] ResearchGate. (2017). (PDF) Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Retrieved from [Link]

[11] A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Journal of Advanced Scientific Research. Retrieved from [Link]

[12] Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved from [Link]

[2] Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde. Retrieved from